molecular formula C8H8BrNO3 B1469669 Methyl 2-bromo-6-methoxynicotinate CAS No. 1009735-23-2

Methyl 2-bromo-6-methoxynicotinate

Cat. No.: B1469669
CAS No.: 1009735-23-2
M. Wt: 246.06 g/mol
InChI Key: QTEYDTHXMHRDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-6-methoxynicotinate is an organic compound with the molecular formula C8H8BrNO3. It is a derivative of nicotinic acid and features a bromine atom at the 2-position and a methoxy group at the 6-position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-methoxynicotinate can be synthesized through the esterification of 6-bromo-2-methoxynicotinic acid. The reaction typically involves the use of potassium carbonate as a base and N,N-dimethylformamide as a solvent. Methyl iodide is added to the reaction mixture, which is then stirred at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-methoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-bromo-6-methoxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-methoxynicotinate involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-6-methoxynicotinate is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure allows it to participate in specific chemical reactions and interactions that similar compounds may not be able to undergo.

Biological Activity

Methyl 2-bromo-6-methoxynicotinate is a compound of interest due to its unique structural features and potential biological activities. This article examines its biological activity, synthesis methods, and comparisons with related compounds, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 2-position and a methoxy group at the 6-position. This specific substitution pattern significantly influences its chemical reactivity and biological properties compared to other nicotinic acid derivatives.

Compound Name Structural Features Notable Properties
Methyl 6-methoxynicotinateNo bromine substitutionKnown for anti-inflammatory properties
Methyl 4-bromo-6-methoxynicotinateBromine at the fourth positionDifferent reactivity profile
Methyl nicotinateLacks bromine and methoxy groupBroadly studied for various biological activities
Methyl 3-bromonicotinateBromine at the third positionExhibits different antimicrobial activity

Pharmacological Potential

This compound has been investigated for various pharmacological activities:

  • Anti-inflammatory Properties : The compound shows potential in modulating inflammatory pathways, possibly through its interaction with nicotinic acid receptors, which are involved in lipid metabolism and inflammatory responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exert antimicrobial effects, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : Its structural similarities to nicotinic acid derivatives make it a candidate for studies on enzyme inhibition, particularly concerning matrix metalloproteinases (MMPs) involved in cartilage degradation in conditions like osteoarthritis .

The exact mechanism of action for this compound is not thoroughly defined. However, it is believed to interact with biological targets similar to those affected by nicotinic acid derivatives. The bromine atom may enhance its reactivity, allowing it to participate in nucleophilic substitution reactions or form complexes with biological molecules.

Study on Enzyme Inhibition

A recent study explored the inhibitory effects of various compounds, including this compound, on mRNA expression of MMPs in cytokine-stimulated chondrosarcoma cells. The results indicated that this compound could significantly suppress the expression of MMPs involved in cartilage degradation, highlighting its potential therapeutic role in osteoarthritis management .

Cytotoxicity Screening

In another investigation, a library of compounds was screened for cytotoxicity using OUMS27 cells. Compounds exhibiting cell viability below 80% were classified as highly cytotoxic. This compound was among those evaluated for their effects on cell proliferation and gene expression related to inflammation .

Properties

IUPAC Name

methyl 2-bromo-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEYDTHXMHRDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856954
Record name Methyl 2-bromo-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009735-23-2
Record name Methyl 2-bromo-6-methoxy-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009735-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-6-methoxynicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-6-methoxynicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-6-methoxynicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-6-methoxynicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-6-methoxynicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-6-methoxynicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-6-methoxynicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.